3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide
Overview
Description
The compound contains a 1H-pyrazol-1-yl group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a bromine atom, which could potentially make it reactive.
Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Pyrazole derivatives are typically solid and highly soluble in water and other polar solvents .Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, including compounds like 3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide, are known for their significant role in medicinal chemistry. These compounds are often utilized as pharmacophores, a part of a molecule responsible for its biological activity, due to their wide range of biological activities. The pyrazole moiety is a common template in both combinatorial and medicinal chemistry, used extensively as synthons in organic synthesis. Pyrazole derivatives exhibit diverse biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors has underscored the importance of these heterocycles in medicinal research. The synthesis of pyrazole appended heterocyclic skeletons often involves condensation followed by cyclization, using reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods have successfully produced heterocyclic appended pyrazoles under various conditions, including simple reaction conditions and microwave irradiation, providing valuable strategies for designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Pyrazolines in Therapeutics
Pyrazolines, closely related to pyrazoles, are important nitrogen-containing five-membered ring heterocyclic compounds with a wide array of therapeutic applications. The therapeutic patent literature from 2000 to 2011 highlights the applications of pyrazolines and their derivatives across various activities. These compounds have been noted for their antimicrobial (including antibacterial, antifungal, antiamoebic, antimycobacterial), anti-inflammatory, analgesic, antidepressant, anticancer, and other pharmacological effects. The versatility of pyrazoline derivatives in pharmaceutical applications underscores the ongoing interest in this class of compounds for drug development. Their role as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral agents, and more, showcases the broad spectrum of their potential therapeutic applications. The continued synthesis and patenting of new pyrazoline derivatives indicate the fertile ground for research in this area, with much yet to be explored and understood (Shaaban, Mayhoub, & Farag, 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing their activity
Mode of Action
It’s known that such compounds typically exert their effects by binding to their target proteins, thereby modulating their function . The specific interactions and resulting changes depend on the nature of the target and the compound’s chemical structure.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects
Result of Action
Similar compounds have been shown to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-N-cyclopropylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-7-5-11-13(6-7)4-3-9(14)12-8-1-2-8/h5-6,8H,1-4H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTFSFVTLLGDKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCN2C=C(C=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.